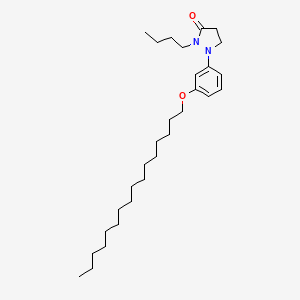
2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran is a heterocyclic compound with the molecular formula C15H18O3 and a molecular weight of 246.30 g/mol . This compound is characterized by its unique structure, which includes a furan ring substituted with ethoxy and phenyl groups, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-diethoxy-4-phenyl-2,5-dihydrofuran with a methylene source under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may be studied for potential biological activities.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran involves its interaction with various molecular targets and pathways. The specific effects depend on the functional groups present and their interactions with biological molecules. For example, the methylene group may participate in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Diethoxy-5-methylidene-4-phenylfuran
- 2,2-Diethoxy-5-methylidene-4-phenyl-2,5-dihydrofuran
Uniqueness
2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where similar compounds may not be as effective .
Propriétés
Numéro CAS |
87841-03-0 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2,2-diethoxy-5-methylidene-4-phenylfuran |
InChI |
InChI=1S/C15H18O3/c1-4-16-15(17-5-2)11-14(12(3)18-15)13-9-7-6-8-10-13/h6-11H,3-5H2,1-2H3 |
Clé InChI |
RBYFICLGSBVXEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C=C(C(=C)O1)C2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



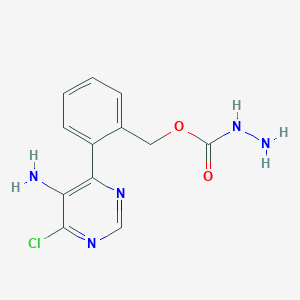
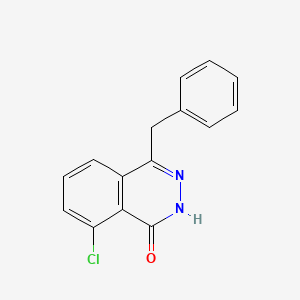
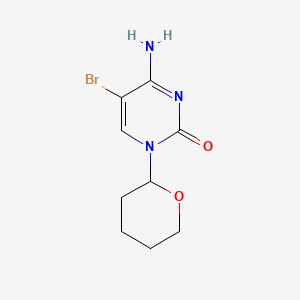
![5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12906465.png)
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
![2H-Furo[3,2-e][1,3]benzodioxole](/img/structure/B12906470.png)
![N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12906475.png)
![4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B12906477.png)
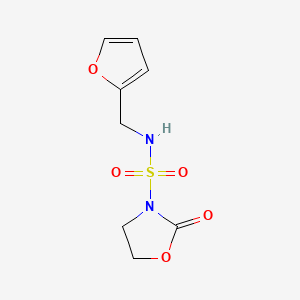
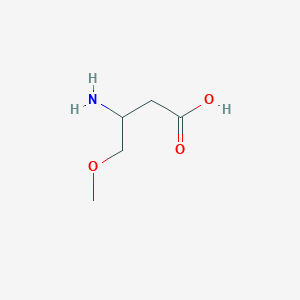

![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)
